5-(Morpholin-4-yl)benzene-1,3-diol
Description
5-(Morpholin-4-yl)benzene-1,3-diol (C₁₀H₁₃NO₃, molecular weight 211.22 g/mol) is a phenolic compound featuring a benzene-1,3-diol core substituted with a morpholine group at the 5-position. Morpholine, a six-membered heterocyclic amine containing one nitrogen and one oxygen atom, confers unique electronic and steric properties to the molecule. The compound is of interest in medicinal chemistry due to morpholine's prevalence in drug design, often contributing to improved target interactions and absorption characteristics .
Properties
CAS No. |
767357-61-9 |
|---|---|
Molecular Formula |
C10H13NO3 |
Molecular Weight |
195.21 g/mol |
IUPAC Name |
5-morpholin-4-ylbenzene-1,3-diol |
InChI |
InChI=1S/C10H13NO3/c12-9-5-8(6-10(13)7-9)11-1-3-14-4-2-11/h5-7,12-13H,1-4H2 |
InChI Key |
YFFICENSWTUOCJ-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=CC(=CC(=C2)O)O |
Canonical SMILES |
C1COCCN1C2=CC(=CC(=C2)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
Antifungal Activity
Compounds with bulky substituents (e.g., phenethyl, isopropyl) exhibit significant antifungal effects. For example:
Antioxidant Activity
Benzofuran-stilbene hybrids, such as 5-(2-(4-hydroxyphenyl)benzofuran-3-yl)benzene-1,3-diol, show high radical-scavenging capacity via phenolic hydroxyl groups .
Toxicity
- Climacostol derivatives: Adding methyl or hydroxyl groups increases toxicity (e.g., 5-[(2Z)-non-2-en-1-yl]benzene-1,3-diol → LD₅₀ reduced by 40% with methyl substitution) .
- Morpholinyl analog : Morpholine’s metabolic pathway (oxidation to morpholine N-oxide) may reduce acute toxicity compared to alkylated analogs .
Anticancer Potential
Stilbenes like (E)-5-(4-Methoxystyryl)benzene-1,3-diol are studied for antiproliferative effects . The morpholinyl group’s ability to enhance cellular uptake could synergize with phenolic cytotoxicity, though specific data is lacking .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
